Cas no 2549033-30-7 (2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrazine)

2-{3-[(1H-Imidazol-1-yl)methyl]azetidin-1-yl}pyrazine is a heterocyclic compound featuring an imidazole-substituted azetidine ring linked to a pyrazine moiety. This structure imparts unique reactivity and binding properties, making it valuable in medicinal chemistry and pharmaceutical research. The azetidine ring contributes to conformational rigidity, while the imidazole group enhances hydrogen-bonding potential, improving interactions with biological targets. The pyrazine core further diversifies its applications, particularly in the synthesis of bioactive molecules. Its well-defined scaffold is advantageous for developing enzyme inhibitors or receptor modulators. The compound's balanced lipophilicity and polarity also support favorable pharmacokinetic properties, making it a promising intermediate for drug discovery.
2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrazine structure
2549033-30-7 structure
Product Name:2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrazine
CAS No:2549033-30-7
MF:C11H13N5
MW:215.254420995712
CID:5327829
PubChem ID:154853802
Update Time:2025-10-30

2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrazine Chemical and Physical Properties

Names and Identifiers

    • 2-[3-(1H-Imidazol-1-ylmethyl)-1-azetidinyl]pyrazine
    • 2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrazine
    • F6614-2796
    • 2549033-30-7
    • AKOS040706941
    • Inchi: 1S/C11H13N5/c1-2-14-11(5-12-1)16-7-10(8-16)6-15-4-3-13-9-15/h1-5,9-10H,6-8H2
    • InChI Key: DEVMKINCEVAOGQ-UHFFFAOYSA-N
    • SMILES: N1(C2C=NC=CN=2)CC(CN2C=NC=C2)C1

Computed Properties

  • Exact Mass: 215.11709544g/mol
  • Monoisotopic Mass: 215.11709544g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 228
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0
  • Topological Polar Surface Area: 46.8Ų

Experimental Properties

  • Density: 1.34±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 452.1±25.0 °C(Predicted)
  • pka: 6.94±0.12(Predicted)

2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrazine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6614-2796-2μmol
2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrazine
2549033-30-7
2μmol
$85.5 2023-09-07
Life Chemicals
F6614-2796-5μmol
2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrazine
2549033-30-7
5μmol
$94.5 2023-09-07
Life Chemicals
F6614-2796-10μmol
2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrazine
2549033-30-7
10μmol
$103.5 2023-09-07
Life Chemicals
F6614-2796-20μmol
2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrazine
2549033-30-7
20μmol
$118.5 2023-09-07
Life Chemicals
F6614-2796-1mg
2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrazine
2549033-30-7
1mg
$81.0 2023-09-07
Life Chemicals
F6614-2796-2mg
2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrazine
2549033-30-7
2mg
$88.5 2023-09-07
Life Chemicals
F6614-2796-3mg
2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrazine
2549033-30-7
3mg
$94.5 2023-09-07
Life Chemicals
F6614-2796-4mg
2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrazine
2549033-30-7
4mg
$99.0 2023-09-07
Life Chemicals
F6614-2796-5mg
2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrazine
2549033-30-7
5mg
$103.5 2023-09-07
Life Chemicals
F6614-2796-10mg
2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrazine
2549033-30-7
10mg
$118.5 2023-09-07

Additional information on 2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrazine

Professional Introduction to Compound with CAS No. 2549033-30-7 and Product Name: 2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrazine

Compound with the CAS number 2549033-30-7 and the product name 2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrazine represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its complex molecular structure, has garnered attention for its potential applications in drug discovery and medicinal chemistry. The presence of both imidazole and pyrazine rings in its framework suggests a unique set of chemical properties that make it a promising candidate for further investigation.

The molecular architecture of 2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrazine incorporates a pyrazine core substituted with an azetidine ring, which is further functionalized with an imidazole moiety. This specific arrangement of heterocyclic rings imparts distinct pharmacological properties, making it an intriguing subject for research in the development of novel therapeutic agents. The compound's ability to interact with biological targets in a selective manner is a key focus of current studies.

Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and interaction profiles of this compound with various biological receptors. Simulations using molecular dynamics and quantum mechanical methods have revealed that 2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrazine exhibits high affinity for certain enzyme targets, suggesting its potential as an inhibitor or modulator of these enzymes. This has opened up new avenues for the development of drugs targeting metabolic disorders and inflammatory conditions.

In vitro studies have begun to explore the pharmacological effects of 2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrazine on cell lines relevant to various diseases. Preliminary results indicate that the compound demonstrates significant activity against certain cancer cell lines, potentially through mechanisms involving inhibition of key signaling pathways. These findings are particularly exciting as they align with the growing interest in multitargeted drug discovery, where compounds capable of interacting with multiple biological pathways offer enhanced therapeutic benefits.

The synthesis of 2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrazine presents unique challenges due to its complex structure. However, recent innovations in synthetic methodologies have made it possible to produce this compound with high yield and purity. Advances in catalytic processes and asymmetric synthesis have been instrumental in achieving these improvements, paving the way for large-scale production and further exploration of its pharmacological potential.

One of the most promising applications of 2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrazine lies in its potential use as a scaffold for drug design. By modifying its core structure, researchers can generate libraries of derivatives with tailored pharmacological properties. This approach has already shown success in identifying novel compounds with improved efficacy and reduced side effects. The versatility of this scaffold makes it a valuable tool for medicinal chemists seeking to develop next-generation therapeutics.

The role of computational tools in optimizing the pharmacokinetic properties of 2-{3-[ ( 1 H - i m i d a z o l - 1 - y l ) m e t h y l ] a z e t i d i n - 1 - y l } p y r a z i n e cannot be overstated. Software packages designed for virtual screening and drug design have allowed researchers to predict metabolic stability, solubility, and other critical parameters before synthesizing the compound. This has significantly reduced the time and cost associated with drug development, making it possible to focus resources on the most promising candidates.

Current research is also exploring the potential use of 2-{3-[ ( 1 H - i m i d a z o l - 1 - y l ) m e t h y l ] a z e t i d i n - 1 - y l } p y r a z i n e in combination therapies. The idea is that by pairing this compound with other drugs that target different aspects of a disease, synergistic effects can be achieved, leading to more effective treatment outcomes. Preliminary studies suggest that such combinations may be particularly useful in treating complex conditions like cancer and autoimmune diseases.

The future prospects for 2-{3-[ ( 1 H - i m i d a z o l - 1 - y l ) m e t h y l ] a z e t i d i n - 1 - y l } p y r a z i n e are vast, thanks to its unique chemical properties and promising pharmacological profile. As research continues to uncover new applications and optimize its synthesis, this compound is poised to make significant contributions to the field of pharmaceutical chemistry. The ongoing efforts to develop novel therapeutic agents underscore the importance of innovative compounds like this one in addressing unmet medical needs.

Recommended suppliers
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Hangzhou Cedareal Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Cedareal Technology Co., Ltd.
Hebei Liye chemical Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Liye chemical Co.,Ltd
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd